1-(2-Aminophenyl)-3-bromopropan-1-one

Description

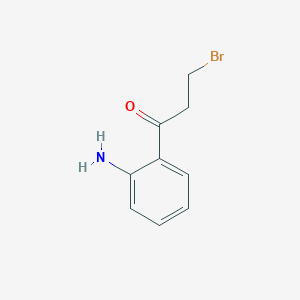

1-(2-Aminophenyl)-3-bromopropan-1-one is an aromatic ketone featuring a 2-aminophenyl group attached to a propan-1-one backbone with a bromine atom at the β-position. The compound’s structure combines a reactive aromatic amine and a halogenated ketone, making it a versatile intermediate in organic synthesis. Its ortho-aminophenyl group facilitates hydrogen bonding and coordination, while the bromine atom enhances electrophilicity, enabling participation in cross-coupling or nucleophilic substitution reactions .

Properties

Molecular Formula |

C9H10BrNO |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

1-(2-aminophenyl)-3-bromopropan-1-one |

InChI |

InChI=1S/C9H10BrNO/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4H,5-6,11H2 |

InChI Key |

IQFYONGRMOHBFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCBr)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomerism: 2-Aminophenyl vs. 3-Aminophenyl Derivatives

1-(3-Aminophenyl)propan-1-one (CAS: 1197-05-3) shares the same propan-1-one backbone but substitutes the amino group at the meta position. This positional difference significantly impacts reactivity and intermolecular interactions:

- In contrast, the meta isomer lacks this proximity, leading to different solubility and crystallization behaviors .

- Synthetic Utility: The ortho-aminophenyl group in the target compound may direct electrophilic substitution reactions (e.g., bromination) to specific positions, whereas the meta isomer offers less regioselectivity .

| Property | 1-(2-Aminophenyl)-3-bromopropan-1-one | 1-(3-Aminophenyl)propan-1-one |

|---|---|---|

| Molecular Formula | C₉H₁₀BrNO | C₉H₁₁NO |

| Functional Groups | ortho-Aminophenyl, β-bromo ketone | meta-Aminophenyl, ketone |

| Potential Reactivity | Enhanced electrophilicity (Br), H-bonding | Moderate electrophilicity |

Halogen Substitution: Bromo vs. Iodo Analogs

1-(3-Amino-2-iodophenyl)-3-bromopropan-1-one (CAS: 1804204-11-2) incorporates both bromine and iodine. Key comparisons include:

- Reactivity : Bromine’s moderate electronegativity facilitates nucleophilic substitution (e.g., Suzuki coupling), while iodine’s larger atomic size and lower bond dissociation energy make it prone to radical or elimination reactions. The dual halogenation in this analog could enable sequential functionalization .

- Stability : Brominated compounds generally exhibit higher thermal stability compared to iodinated analogs, which may decompose under harsh conditions .

Functional Group Complexity: Sulfonyl and Indole Moieties

1-(2-Bromomethyl-1-phenylsulfonyl-1H-indol-3-yl)propan-1-one (C₁₈H₁₆BrNO₃S) introduces a phenylsulfonyl-protected indole system. Differences from the target compound:

- Electronic Effects: The sulfonyl group withdraws electron density, deactivating the indole ring, whereas the target compound’s aminophenyl group is electron-donating. This contrast influences their participation in Friedel-Crafts or cyclization reactions .

- Applications : The indole-sulfonyl derivative is tailored for heterocyclic synthesis (e.g., cyclopenta[b]indoles), while the target compound’s simpler structure suits intermediate roles in drug discovery .

Reactivity in Catalytic Processes

The target compound’s aminophenyl and bromo groups align with strategies seen in 1-(2-aminophenyl)prop-2-ynols, which undergo gold(I)/Brønsted acid-catalyzed cyclization to form indole derivatives. Comparatively, the bromo ketone in the target compound could act as a Michael acceptor or participate in enolate chemistry, diverging from the alkyne-based reactivity of prop-2-ynols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.